

# Spectroscopic Profile of 1-Benzofuran-2-carbonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Benzofuran-2-carbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Benzofuran-2-carbonitrile**, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid researchers in their laboratory work.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Benzofuran-2-carbonitrile**. Due to the limited availability of experimentally verified spectra for this specific molecule in public databases, the data presented for NMR and IR spectroscopy are predicted based on established principles and data from closely related benzofuran derivatives. The mass spectrometry data is based on predicted values.

Table 1:  $^1\text{H}$  NMR (Proton NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Assignment
7.80 - 7.70	d	H-7
7.65 - 7.55	d	H-4
7.50 - 7.40	s	H-3
7.45 - 7.35	t	H-5
7.35 - 7.25	t	H-6

Predicted in CDCl<sub>3</sub> at 400 MHz.

Table 2: <sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) (ppm)	Assignment
155.0	C-7a
129.0	C-5
128.5	C-3a
125.0	C-6
122.0	C-4
115.0	C-3
114.0	C-2
112.0	C-7
110.0	C $\equiv$ N

Predicted in CDCl<sub>3</sub> at 100 MHz.

Table 3: IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~2230	Strong, Sharp	C≡N stretch
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1250	Strong	Asymmetric C-O-C stretch
~1100	Strong	Symmetric C-O-C stretch
~750	Strong	Out-of-plane C-H bend

Predicted for a thin film or KBr pellet.

Table 4: Mass Spectrometry (MS) Data (Predicted)[\[1\]](#)

m/z	Adduct
144.04439	[M+H] <sup>+</sup>
166.02633	[M+Na] <sup>+</sup>
142.02983	[M-H] <sup>-</sup>
143.03656	[M] <sup>+</sup>

Predicted data from PubChemLite.[\[1\]](#)

## Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for **1-Benzofuran-2-carbonitrile**, based on standard laboratory practices for similar heterocyclic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

#### Sample Preparation:

- Weigh approximately 5-10 mg of **1-Benzofuran-2-carbonitrile**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) may be added as an internal standard (0.03% v/v).
- Transfer the solution to a clean, dry 5 mm NMR tube.

#### $^1\text{H}$ NMR Acquisition:

- Insert the sample into the spectrometer and lock the field frequency using the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire a one-dimensional  $^1\text{H}$  NMR spectrum using a standard pulse sequence (e.g., zg30).
- Typical parameters:
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Acquisition time: 4.0 s
  - Spectral width: 15 ppm

#### $^{13}\text{C}$ NMR Acquisition:

- Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
- Typical parameters:
  - Number of scans: 1024 or more to achieve adequate signal-to-noise.
  - Relaxation delay: 2.0 s
  - Spectral width: 220 ppm

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectra.
- Calibrate the  $^1\text{H}$  spectrum to the TMS signal at 0.00 ppm and the  $^{13}\text{C}$  spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.
- Integrate the peaks in the  $^1\text{H}$  spectrum and analyze the chemical shifts, multiplicities, and coupling constants to assign the protons.
- Analyze the chemical shifts in the  $^{13}\text{C}$  spectrum to assign the carbon atoms.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

#### Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount (1-2 mg) of solid **1-Benzofuran-2-carbonitrile** directly onto the ATR crystal.
- Apply pressure with the anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Acquire the IR spectrum over a range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing:

- Perform an automatic background subtraction.
- Identify and label the major absorption peaks, paying close attention to the characteristic stretching frequency of the nitrile group.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation, using an Electron Ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **1-Benzofuran-2-carbonitrile** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition (GC-MS):

- Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC inlet.
- The sample is vaporized and separated on a suitable capillary column (e.g., a 30 m DB-5 column).
- The separated components elute from the GC column and enter the mass spectrometer's ion source.
- The molecules are ionized, typically by electron impact at 70 eV.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ) and detected.

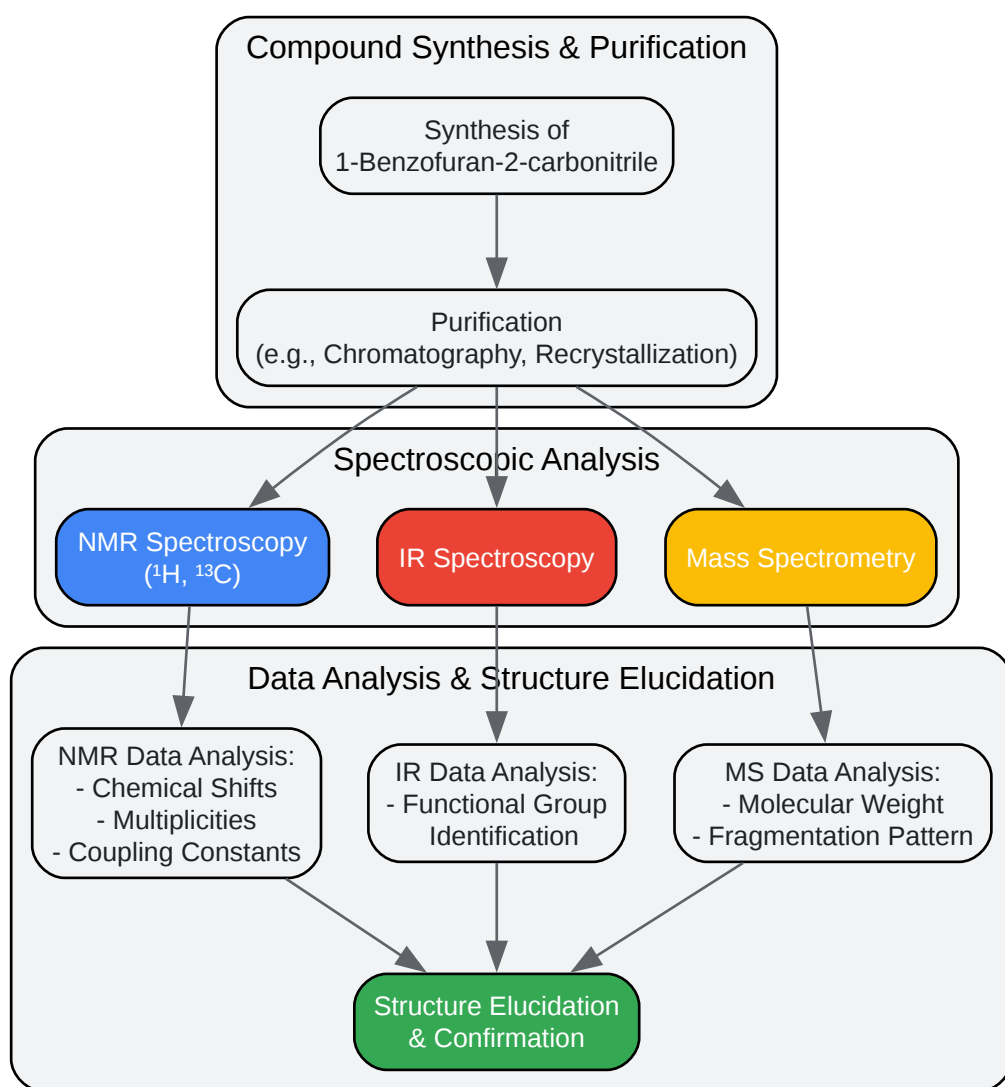
Data Processing:

- Analyze the resulting mass spectrum to identify the molecular ion peak ( $M^+$ ).

- Examine the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Benzofuran-2-carbonitrile**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1-Benzofuran-2-carbonitrile**.

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## References

- 1. PubChemLite - 1-benzofuran-2-carbonitrile (C<sub>9</sub>H<sub>5</sub>NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Benzofuran-2-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041887#spectroscopic-data-nmr-ir-ms-of-1-benzofuran-2-carbonitrile]

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)